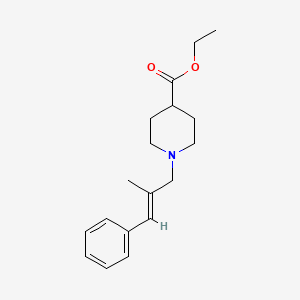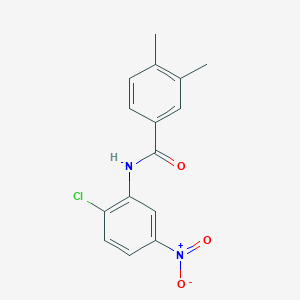![molecular formula C21H24N4O B5693559 2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine](/img/structure/B5693559.png)
2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine is a synthetic compound that belongs to the class of quinazoline derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine involves the inhibition of various signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB. These pathways are involved in the regulation of cell growth, proliferation, and survival. The compound also induces the activation of caspases, which are responsible for the induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine can modulate various biochemical and physiological processes, including oxidative stress, inflammation, and angiogenesis. It has also been found to be effective in reducing the expression of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on 2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine. One of the significant areas of research is the identification of its molecular targets and pathways. This can help in the development of more effective and selective compounds for the treatment of various diseases. Another area of research is the optimization of its pharmacokinetics and bioavailability, which can improve its therapeutic efficacy. Additionally, the development of novel drug delivery systems can enhance its targeted delivery and reduce its toxicity.
Métodos De Síntesis
The synthesis of 2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine involves the reaction of 4-methylbenzene-1,2-diamine with 4-morpholineethanamine in the presence of a catalyst, followed by the reaction with 4-chloro-2-(trifluoromethyl)quinazoline. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine has been extensively studied for its potential therapeutic applications. One of the significant areas of research is cancer treatment. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to be effective in reducing inflammation and oxidative stress, which are associated with various diseases, including cancer, diabetes, and cardiovascular diseases.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-16-6-8-17(9-7-16)20-23-19-5-3-2-4-18(19)21(24-20)22-10-11-25-12-14-26-15-13-25/h2-9H,10-15H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFQUIDVSVUBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)quinazolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5693501.png)
![ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5693510.png)
![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-nitrophenol](/img/structure/B5693516.png)







![4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5693576.png)